molecular formula C11H10N4S B8302578 (7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233182-30-3

(7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B8302578
Key on ui cas rn: 1233182-30-3
M. Wt: 230.29 g/mol
InChI Key: XJPZRPIHUBCBSL-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

3-[2-(2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-7-yl)-pyrrol-1-yl]-propionitrile: The above bis-TFA salt (92 mg) was taken up in DCM and washed with dilute, aqueous, NaOH. The organic layer was dried by passing through a plug of Na2SO4 and solvent evaporated to yield 2-methylsulfanyl-7-(1H-pyrrol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine (46 mg, 0.20 mmol) which was taken up in acetonitrile (1.0 mL) and treated with 2-propenenitrile (19 uL, 0.29 mmol) and Triton B (5 μL). The mixture was stirred at RT for 1 h. The reaction was taken up in EtOAc and washed with water and brine. The organic layer was dried by passing through a plug of Na2S0. Solvent was removed by rotary evaporation and the resulting residue was triturated with ether (2×2 mL) to yield 44 mg (78%) of product. HPLC RT: 2.93 min; LC/MS: 284 (M+H); 1H NMR (DMSO-d6): 8.99 (s, 1H), 7.13 (m, 1H), 7.09 (s, 2H), 6.66 (dd, J=3.8, 1.7, 1H), 6.27 (dd, J=3.8, 2.9, 1H), 4.30 (t, J=6.6, 2H), 2.86 (t, 2H, J=6.6), —SMe singlet presumably under DMSO peak.
Name
3-[2-(2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-7-yl)-pyrrol-1-yl]-propionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]2=[CH:9][CH:10]=[C:11]([C:12]3[N:13](CCC#N)[CH:14]=[CH:15][CH:16]=3)[N:5]2[N:4]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]2=[CH:9][CH:10]=[C:11]([C:12]3[NH:13][CH:14]=[CH:15][CH:16]=3)[N:5]2[N:4]=1

Inputs

Step One
Name
3-[2-(2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-7-yl)-pyrrol-1-yl]-propionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NN2C(C=N1)=CC=C2C=2N(C=CC2)CCC#N
Step Two
Name
Quantity
92 mg
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
with dilute
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CSC1=NN2C(C=N1)=CC=C2C=2NC=CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 46 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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